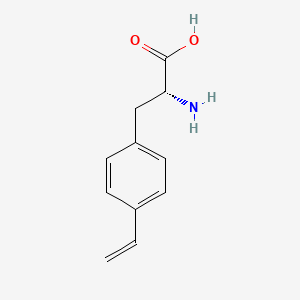![molecular formula C12H6BrIS B13143712 2-Bromo-6-iododibenzo[b,d]thiophene](/img/structure/B13143712.png)
2-Bromo-6-iododibenzo[b,d]thiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-6-iododibenzo[b,d]thiophene is an organohalogen compound that belongs to the dibenzothiophene family. This compound is characterized by the presence of bromine and iodine atoms attached to the dibenzothiophene core, which is a sulfur-containing heterocyclic aromatic compound. The unique substitution pattern of bromine and iodine on the dibenzothiophene ring makes this compound of significant interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-iododibenzo[b,d]thiophene typically involves halogenation reactions. One common method is the sequential halogenation of dibenzothiophene. The process generally starts with the bromination of dibenzothiophene to form 2-bromodibenzothiophene, followed by iodination to introduce the iodine atom at the 6-position. The reaction conditions often involve the use of bromine and iodine reagents in the presence of catalysts or under specific temperature and solvent conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
2-Bromo-6-iododibenzo[b,d]thiophene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (for halogen exchange) or organolithium compounds (for metal-halogen exchange) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical choices.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used in cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dibenzothiophenes, while coupling reactions can produce extended aromatic systems.
科学研究应用
2-Bromo-6-iododibenzo[b,d]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism by which 2-Bromo-6-iododibenzo[b,d]thiophene exerts its effects depends on its specific application. In chemical reactions, the bromine and iodine atoms act as reactive sites for further functionalization. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions or covalent modifications, influencing various biochemical pathways.
相似化合物的比较
2-Bromo-6-iododibenzo[b,d]thiophene can be compared with other halogenated dibenzothiophenes, such as:
2-Bromo-6-chlorodibenzo[b,d]thiophene: Similar structure but with chlorine instead of iodine, which may result in different reactivity and applications.
2-Iodo-6-bromodibenzo[b,d]thiophene: The positions of bromine and iodine are reversed, potentially affecting the compound’s chemical behavior.
2,6-Dibromodibenzo[b,d]thiophene: Contains two bromine atoms, which may influence its reactivity and suitability for specific applications.
The unique combination of bromine and iodine in this compound provides distinct reactivity and properties, making it valuable for specialized applications in research and industry.
属性
分子式 |
C12H6BrIS |
|---|---|
分子量 |
389.05 g/mol |
IUPAC 名称 |
2-bromo-6-iododibenzothiophene |
InChI |
InChI=1S/C12H6BrIS/c13-7-4-5-11-9(6-7)8-2-1-3-10(14)12(8)15-11/h1-6H |
InChI 键 |
IDMMLMCBDZNPOM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)I)SC3=C2C=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


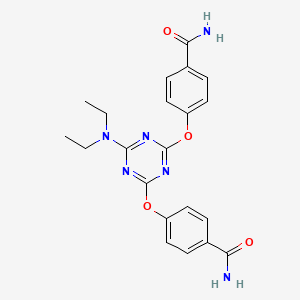
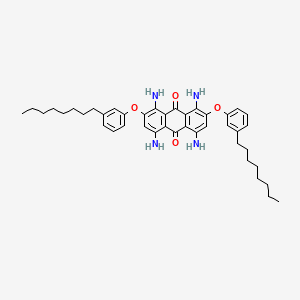

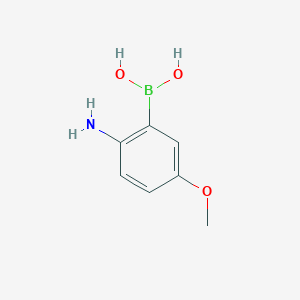
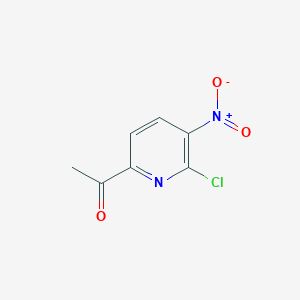
![(2R,3R)-(3-Hydroxymethyl-1,4-dioxa-spiro[4.4]non-2-yl)-methanol](/img/structure/B13143673.png)
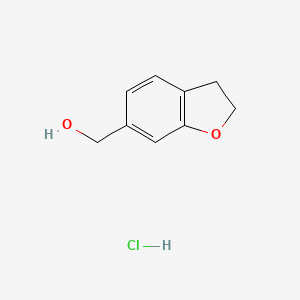
![6-Chloro-[2,3'-bipyridine]-5-carbaldehyde](/img/structure/B13143684.png)
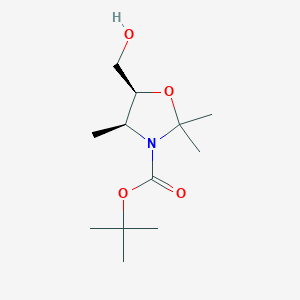
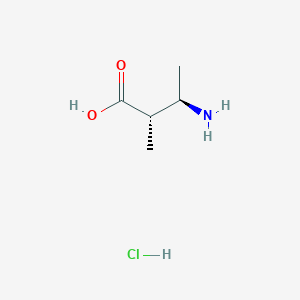
![7H-Pyrrolo[2,3-d]pyrimidin-4-amine, 7-(4-fluorophenyl)-5-phenyl-](/img/structure/B13143709.png)
![3,10-Dihydrocyclopenta[a]fluoren-1(2H)-one](/img/structure/B13143718.png)
![7-Chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B13143725.png)
